(R)-1-benzyl-3-isobutylpiperazine
Description
Significance of Piperazine (B1678402) Scaffold as a Pharmacophore and Synthetic Synthon
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a highly valued structural motif in drug discovery. mdpi.com Its prevalence is due to a combination of favorable properties. The two nitrogen atoms can be readily functionalized, allowing for the creation of diverse molecular architectures and the fine-tuning of pharmacological activity. researchgate.netresearchgate.net This structural versatility makes the piperazine moiety an exceptional pharmacophore, a part of a molecule responsible for its biological activity. rsc.org
Furthermore, the piperazine core often imparts beneficial pharmacokinetic properties to drug candidates, such as improved aqueous solubility and oral bioavailability, which are critical for a drug's effectiveness. researchgate.net The basic nature of the piperazine nitrogens allows for salt formation, which can enhance stability and solubility. These attributes have led to the incorporation of the piperazine scaffold into a wide array of approved drugs targeting various diseases, including cancer, infectious diseases, and central nervous system disorders. mdpi.comrsc.org
Beyond its role as a pharmacophore, piperazine and its derivatives are crucial synthetic synthons, or building blocks, in organic synthesis. Their chemical reactivity facilitates their use in constructing more complex molecules and linking different pharmacophoric groups. mdpi.com
Stereochemical Importance: Focus on (R)-1-benzyl-3-isobutylpiperazine and its Enantiomeric Purity in Research
While many piperazine-based drugs are substituted at the nitrogen atoms, there is a growing interest in creating derivatives with substituents on the carbon atoms of the ring. rsc.orgrsc.org This introduces chirality, the property of a molecule being non-superimposable on its mirror image. This compound is a prime example of such a chiral piperazine, featuring an isobutyl group at the C3 position with a specific (R) stereochemical configuration.
The stereochemistry of a drug molecule is of paramount importance as biological systems, such as enzymes and receptors, are themselves chiral. Consequently, the different enantiomers (mirror-image isomers) of a chiral drug can exhibit vastly different pharmacological activities, potencies, and even toxicities. researchgate.net One enantiomer may be therapeutically active, while the other could be inactive or, in some cases, cause undesirable side effects. Therefore, the use of enantiomerically pure compounds is a critical aspect of modern drug development. rsc.orgrsc.org
The synthesis of enantiomerically pure C-substituted piperazines like this compound presents a significant synthetic challenge. Advanced asymmetric synthesis methodologies are required to control the stereochemistry at the substituted carbon center. rsc.orgacs.orgnih.gov The enantiomeric purity of such compounds is a key parameter that must be rigorously controlled and quantified in research to ensure that observed biological effects are attributable to the specific enantiomer under investigation.
Table 1: General Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₅H₂₄N₂ |
| Molecular Weight | 232.37 g/mol |
| Appearance | Expected to be an oil or low-melting solid |
| Chirality | Contains one stereocenter at the C3 position |
| Key Structural Features | - Piperazine core- N1-benzyl substituent- C3-isobutyl substituent (R-configuration) |
Note: The properties in this table are based on the chemical structure and may vary based on experimental conditions.
Historical Context and Current Trajectories in Piperazine Derivative Research
The journey of piperazine in medicinal chemistry began in the early 20th century with its use as an anthelmintic agent to treat parasitic worm infections. Over the decades, the therapeutic applications of piperazine derivatives have expanded dramatically. The discovery of their antipsychotic properties in the mid-20th century marked a significant milestone, leading to the development of numerous drugs for psychiatric disorders. nih.gov
Historically, research has predominantly focused on N,N'-disubstituted piperazines. rsc.orgrsc.org However, current research trajectories are increasingly exploring the "unexplored chemical space" of C-substituted piperazines. rsc.orgrsc.orgacs.org Advances in catalytic and asymmetric synthesis have made the creation of these more complex, three-dimensional structures more accessible. acs.orgacs.orgnih.gov
The current focus is on developing novel C-substituted piperazine derivatives to achieve higher selectivity for biological targets and to overcome challenges like drug resistance. researchgate.net Research into compounds like this compound and its analogs is driven by the potential to discover new therapeutic agents with improved efficacy and safety profiles across a wide range of diseases. caltech.eduresearchgate.net The introduction of chiral centers on the piperazine backbone allows for a more refined interaction with biological targets, opening up new avenues for drug design and development. researchgate.netcaltech.edu
Table 2: Research Findings on Biologically Active C-Substituted Piperazine Analogs
| Piperazine Analog Type | Observed Biological Activity | Research Focus |
| C3-Alkyl/Aryl Piperazines | Antifungal, Antibacterial, Antitumor activities nih.govmdpi.comnih.gov | Development of new anti-infective and anticancer agents. |
| Chiral Piperazin-2-ones (precursors to C-substituted piperazines) | Kinase inhibition (anticancer) nih.govcaltech.edu | Exploration of novel three-dimensionally elaborated scaffolds for drug discovery. |
| Pyrrole-fused Piperazines | Potential for various CNS applications acs.org | Enantioselective synthesis to access structurally unique and biologically active cores. |
| C2-Substituted Piperazines | Modulation of receptor activity nih.gov | Improving drug-like properties such as permeability and metabolic stability. |
Structure
3D Structure
Properties
IUPAC Name |
(3R)-1-benzyl-3-(2-methylpropyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2/c1-13(2)10-15-12-17(9-8-16-15)11-14-6-4-3-5-7-14/h3-7,13,15-16H,8-12H2,1-2H3/t15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQMROSCVRBNRRZ-OAHLLOKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CN(CCN1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H]1CN(CCN1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90652214 | |
| Record name | (3R)-1-Benzyl-3-(2-methylpropyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
928025-44-9 | |
| Record name | (3R)-3-(2-Methylpropyl)-1-(phenylmethyl)piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=928025-44-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3R)-1-Benzyl-3-(2-methylpropyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Chemical Synthesis of R 1 Benzyl 3 Isobutylpiperazine
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. ias.ac.inamazonaws.com For (R)-1-benzyl-3-isobutylpiperazine, the analysis identifies key bonds that can be disconnected to reveal plausible precursors.
The most logical disconnections are the carbon-nitrogen (C-N) bonds of the piperazine (B1678402) ring. A primary retrosynthetic step involves the disconnection of the N-benzyl bond (Disconnection A). This corresponds to a reductive amination reaction in the forward synthesis, revealing (R)-2-isobutylpiperazine and benzaldehyde (B42025) as direct precursors. thieme-connect.com This is a highly strategic disconnection as it separates the synthesis of the chiral piperazine core from the introduction of the benzyl (B1604629) group.
A further disconnection of the piperazine ring itself (Disconnection B) points toward fundamental building blocks. One effective strategy is to trace the chiral center back to a readily available chiral precursor. The (R)-configured stereocenter with an isobutyl substituent strongly suggests (R)-leucine as an ideal starting material from the chiral pool. This disconnection implies a synthetic pathway involving the transformation of an amino acid into a cyclic diamine structure. rsc.org This approach strategically embeds the required stereochemistry from the outset.
Retrosynthetic Pathway for this compound

Figure 1: A plausible retrosynthetic analysis for this compound, tracing the molecule back to benzaldehyde and the chiral amino acid (R)-leucine.
Chiral Synthetic Methodologies for Enantioselective Access to (R)-Configuration
Achieving the specific (R)-configuration at the C-3 position is the most critical challenge in the synthesis of the target molecule. Several advanced methodologies can be employed to ensure high enantioselectivity.
Asymmetric Catalysis Approaches (e.g., Iridium-catalyzed Amination)
Asymmetric catalysis offers a powerful method for establishing stereocenters with high enantiomeric excess. nih.gov For the synthesis of chiral piperazines, iridium-catalyzed asymmetric hydrogenation of pyrazine (B50134) precursors is a particularly effective approach. acs.orgacs.org
In a potential route to this compound, 2-isobutylpyrazine (B1581957) could be synthesized and then subjected to asymmetric hydrogenation. Using a chiral iridium catalyst, such as one complexed with a chiral phosphine (B1218219) ligand, can facilitate the addition of hydrogen across the C=N bonds of the pyrazine ring in a stereocontrolled manner, yielding (R)-2-isobutylpiperazine with high enantiopurity. acs.org This intermediate can then be benzylated to afford the final product. The success of this method relies on the catalyst's ability to differentiate between the two faces of the pyrazine ring, which becomes more electron-deficient and amenable to reduction upon activation, for instance, by N-alkylation. acs.org
Recent advances have also demonstrated the use of iridium catalysts for the regio- and diastereoselective synthesis of C-substituted piperazines through the formal [3+3] cycloaddition of imines. nih.govacs.orgresearchgate.net While complex, this atom-economical approach highlights the versatility of iridium catalysis in constructing piperazine scaffolds.
Table 1: Representative Conditions for Iridium-Catalyzed Asymmetric Hydrogenation of Pyrazine Derivatives
| Catalyst System | Substrate Type | Pressure (psi) | Temperature (°C) | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| [Ir(cod)Cl]₂ / Chiral Ligand | Activated Pyrazines | ~1300 | Room Temp - 80 | Up to 96% | acs.orgacs.org |
| [IrCl(cod)(PPh₃)] | Imines (for [3+3] Cycloaddition) | Atmospheric | 25 - 60 | High Diastereoselectivity | nih.govacs.org |
Chiral Pool Synthesis Leveraging Natural Precursors
Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. For this compound, the amino acid (R)-leucine is an ideal precursor as it possesses the required isobutyl group and the correct absolute stereochemistry at the α-carbon. rsc.org
A synthetic sequence starting from (R)-leucine could proceed as follows:
Reduction and Protection: The carboxylic acid of (R)-leucine is reduced to a primary alcohol to form (R)-leucinol. The amino group is concurrently protected with a suitable group (e.g., Boc).
Functional Group Interconversion: The resulting hydroxyl group is converted into a good leaving group, such as a tosylate or mesylate.
Introduction of Second Nitrogen: The protected intermediate is reacted with a nucleophile that introduces the second nitrogen atom required for the piperazine ring. An example would be reaction with N-benzylethanolamine, followed by cyclization.
Cyclization: An intramolecular substitution reaction is performed to form the piperazine ring.
Deprotection/Alkylation: Final deprotection and benzylation steps, if necessary, yield the target molecule.
This strategy ensures that the stereochemistry is fixed from the beginning of the synthesis. rsc.org
Diastereoselective Synthetic Routes and Control
While the target molecule is chiral but has only one stereocenter, the principles of diastereoselective synthesis are crucial when building the molecule from other chiral precursors or when intermediates possess multiple stereocenters that are later removed. The primary goal in this context is the preservation of the single stereocenter's integrity throughout the synthetic sequence. nsf.govnih.gov
When starting from (R)-leucine, for example, all subsequent reaction steps must be carefully selected to prevent racemization at the chiral center. Reactions that proceed via planar intermediates, such as an enolate, adjacent to the stereocenter must be avoided or conducted under conditions that ensure stereochemical retention.
In syntheses that might generate diastereomers (e.g., if a chiral auxiliary is used), controlling the facial selectivity of key bond-forming reactions is paramount. The choice of reagents, solvents, and temperature can significantly influence the diastereomeric ratio of the product. mdpi.comrsc.org For instance, in the cyclization step to form the piperazine ring, the existing stereocenter at C-3 can direct the conformation of the transition state, favoring the formation of one ring conformation over another.
Key Synthetic Transformations and Conditions
The construction of the piperazine core and the introduction of its substituents rely on a set of robust and well-established synthetic transformations.
Reductive Amination Protocols in Piperazine Formation
Reductive amination is one of the most fundamental and versatile methods for forming C-N bonds and is central to the synthesis of this compound. researchgate.net It can be applied both in the final step to introduce the benzyl group and potentially in the formation of the piperazine ring itself.
For the final step, (R)-2-isobutylpiperazine can be reacted with benzaldehyde to form an intermediate iminium ion, which is then reduced in situ to the desired tertiary amine. thieme-connect.com A variety of reducing agents can be employed, each with specific advantages. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a mild and selective reagent often used for this transformation, compatible with a wide range of functional groups. nih.gov Alternatively, catalytic hydrogenation using hydrogen gas (H₂) and a metal catalyst (e.g., Pd/C) is an atom-economical and "green" option, often employed in industrial settings. thieme-connect.comgoogle.com
Table 2: Common Reagents for Reductive Amination
| Reducing Agent | Typical Substrates | Advantages | Reference |
|---|---|---|---|
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Aldehydes, Ketones, Primary/Secondary Amines | Mild, selective, does not reduce aldehydes/ketones in the absence of an amine. | thieme-connect.comnih.gov |
| Sodium Cyanoborohydride (NaBH₃CN) | Aldehydes, Ketones, Primary/Secondary Amines | Stable in weakly acidic conditions, selective for iminium ions over carbonyls. | google.com |
| Catalytic Hydrogenation (H₂ with Pd, Pt, or Ni catalyst) | Imines (often pre-formed), Aldehydes/Ketones with Amines | High atom economy, clean reaction with water as the only byproduct. | thieme-connect.com |
| Diborane (B₂H₆) or Lithium Aluminum Hydride (LiAlH₄) | Amides (e.g., reduction of a diketopiperazine) | Powerful reducing agents capable of reducing amides to amines. | google.com |
Buchwald-Hartwig Coupling in Piperazine Derivatization
The Buchwald-Hartwig amination stands as a powerful and versatile method for the formation of carbon-nitrogen bonds, proving highly effective in the synthesis of N-arylpiperazines. nih.gov This palladium-catalyzed cross-coupling reaction provides an attractive alternative to traditional methods, which often necessitate harsh conditions and suffer from limited substrate scope. nih.gov The reaction facilitates the coupling of aryl halides or triflates with amines, including piperazine and its derivatives.
In the context of piperazine derivatization, the Buchwald-Hartwig coupling can be employed to introduce an aryl group onto one of the nitrogen atoms of the piperazine ring. nih.gov For instance, the reaction of a suitably protected piperazine with an aryl halide in the presence of a palladium catalyst and a phosphine ligand can selectively yield the N-arylpiperazine. nih.gov A key advantage of this methodology is its tolerance to a wide variety of functional groups on both the aryl halide and the piperazine, allowing for the synthesis of structurally diverse molecules. organic-chemistry.org
Recent advancements have led to the development of highly active and air-stable palladium precatalysts that enable these coupling reactions to proceed rapidly, often within minutes, under aerobic conditions. nih.gov This operational simplicity, combined with the ability to use piperazine itself as a solvent in some cases, presents a more environmentally friendly and cost-effective approach. nih.govorganic-chemistry.org While the direct application to the synthesis of this compound might involve the arylation of a pre-existing chiral piperazine core, the principles of the Buchwald-Hartwig coupling are fundamental to modern piperazine chemistry.
Table 1: Key Features of Buchwald-Hartwig Coupling in Piperazine Arylation
| Feature | Description | Reference |
| Catalyst System | Typically consists of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand. | nih.gov |
| Reactants | Aryl halides (Cl, Br, I) or triflates and a piperazine derivative. | nih.gov |
| Conditions | Often performed under mild, aerobic conditions, with some protocols allowing for solvent-free reactions. | nih.govorganic-chemistry.org |
| Advantages | High functional group tolerance, rapid reaction times with modern catalysts, and applicability to complex molecules. | nih.govorganic-chemistry.org |
Protection and Deprotection Strategies for Amine Functionalities
The selective functionalization of the two non-equivalent nitrogen atoms in a substituted piperazine like (R)-3-isobutylpiperazine is a critical challenge in the synthesis of this compound. This is achieved through the use of protecting groups, which temporarily block one amine to allow for the selective modification of the other. libretexts.org
Common Amine Protecting Groups:
Boc (tert-butoxycarbonyl): The Boc group is one of the most widely used amine protecting groups in organic synthesis. fishersci.co.uk It is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. fishersci.co.uk The Boc group is stable under a variety of reaction conditions but can be readily removed under acidic conditions, such as with hydrochloric acid or trifluoroacetic acid (TFA). fishersci.co.ukguidechem.com This orthogonality makes it highly valuable in multi-step syntheses. For the synthesis of this compound, one could first protect the less sterically hindered nitrogen of (R)-3-isobutylpiperazine with a Boc group.
Cbz (benzyloxycarbonyl): The Cbz group is another common amine protecting group, introduced using benzyl chloroformate (Cbz-Cl). total-synthesis.com A primary advantage of the Cbz group is its stability to acidic and basic conditions. total-synthesis.com Deprotection is most commonly achieved through catalytic hydrogenolysis (e.g., using H₂ gas with a palladium on carbon catalyst), which cleaves the benzyl group. total-synthesis.comscientificupdate.com This method is particularly useful when the molecule contains acid-labile functional groups. However, care must be taken as hydrogenolysis can also reduce other functional groups within the molecule. scientificupdate.com Alternative deprotection methods using thiols have also been developed to avoid this issue. scientificupdate.com
Synthetic Strategy:
A plausible synthetic route to this compound would involve the initial protection of one of the piperazine nitrogens. For instance, (R)-3-isobutylpiperazine could be reacted with Boc₂O to yield (R)-N¹-Boc-3-isobutylpiperazine. The remaining free secondary amine can then be benzylated using benzyl chloride or benzyl bromide. The final step would be the deprotection of the Boc group under acidic conditions to yield the target compound.
Table 2: Comparison of Boc and Cbz Protecting Groups
| Protecting Group | Introduction Reagent | Deprotection Conditions | Key Advantages |
| Boc | Di-tert-butyl dicarbonate (Boc₂O) | Acidic (e.g., HCl, TFA) | Stable to a wide range of conditions, easily removed. fishersci.co.ukguidechem.com |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenolysis (H₂/Pd-C) | Stable to acid and base, orthogonal to many other groups. total-synthesis.comscientificupdate.com |
Optimization of Reaction Parameters and Yields
Optimizing reaction parameters is crucial for maximizing the yield and purity of the desired product in any chemical synthesis. For the synthesis of this compound, several factors in both the benzylation and deprotection steps can be fine-tuned.
Benzylation Step Optimization:
In the N-alkylation of the protected piperazine intermediate, factors such as the choice of base, solvent, and temperature can significantly impact the reaction efficiency. For the benzylation of a mono-Boc-protected piperazine, common conditions involve using a base like potassium carbonate in a solvent such as acetonitrile (B52724) or acetone. researchgate.net The temperature can be varied, with refluxing often employed to drive the reaction to completion. researchgate.net The choice of the benzylating agent (e.g., benzyl chloride vs. benzyl bromide) can also influence the reaction rate.
Deprotection Step Optimization:
For the removal of a Boc protecting group, the concentration of the acid and the reaction time are key parameters. While strong acids like concentrated HCl or TFA are effective, their use can sometimes lead to side reactions if other acid-sensitive groups are present. fishersci.co.uk Therefore, optimizing the acid concentration and monitoring the reaction progress by techniques like thin-layer chromatography (TLC) is important to ensure complete deprotection without product degradation. jgtps.com
In the case of Cbz deprotection via hydrogenolysis, the choice of catalyst (e.g., 5% or 10% Pd/C), hydrogen pressure, and solvent can all be optimized. total-synthesis.comresearchgate.net The reaction is typically carried out in a solvent like methanol (B129727) or ethanol. researchgate.net The efficiency of the hydrogenolysis can be sensitive to the presence of catalyst poisons, so ensuring the purity of the starting material is important.
Table 3: Parameters for Optimization in the Synthesis of this compound
| Step | Parameter to Optimize | Potential Variations | Desired Outcome |
| Benzylation | Base | K₂CO₃, Et₃N, DIPEA | Efficient and clean reaction with minimal side products. researchgate.net |
| Solvent | Acetonitrile, Acetone, DMF | Good solubility of reactants and favorable reaction kinetics. researchgate.net | |
| Temperature | Room temperature to reflux | Complete reaction in a reasonable timeframe. | |
| Deprotection (Boc) | Acid | HCl, TFA | Complete removal of the Boc group without degrading the final product. fishersci.co.uk |
| Reaction Time | Monitored by TLC/LC-MS | Avoidance of over-exposure to harsh conditions. jgtps.com | |
| Deprotection (Cbz) | Catalyst Loading | 5 mol% to 10 mol% Pd/C | Efficient and complete deprotection. researchgate.net |
| Hydrogen Pressure | Atmospheric to higher pressures | Controlled and safe reaction. total-synthesis.com |
Chemical Reactivity and Transformations of R 1 Benzyl 3 Isobutylpiperazine
Functionalization Reactions at Piperazine (B1678402) Nitrogen Atoms
The nitrogen atoms of the piperazine core are the most reactive centers in the molecule, readily undergoing a variety of chemical transformations.
Alkylation and Acylation Reactions
The secondary amine (N-4) in (R)-1-benzyl-3-isobutylpiperazine is a nucleophilic site available for functionalization. It can be readily alkylated or acylated to introduce a wide range of substituents.
Alkylation: The N-4 position can be alkylated using various alkylating agents, such as alkyl halides or through reductive amination. For instance, reaction with an alkyl bromide can introduce a new alkyl group onto the piperazine ring. This is a standard transformation for piperazine scaffolds, often carried out in the presence of a base to neutralize the acid formed during the reaction.
Ac nih.govylation: Acylation of the secondary amine is a common strategy to form amides. This is typically achieved by reacting the piperazine with acyl chlorides or carboxylic acids activated with coupling agents. For example, the reaction of a piperazine derivative with a carboxylic acid in the presence of 1,1'-carbonyldiimidazole (B1668759) (CDI) or other coupling agents like HATU results in the formation of an N-acylpiperazine. These unisi.it reactions are fundamental in medicinal chemistry for creating diverse libraries of compounds for biological screening.
A summary of representative acylation reactions on similar piperazine scaffolds is presented below.
| Starting Material | Reagent | Product Type | Reference |
| 5-Phenyl-valeric acid | CDI, Piperazine | N-Acylpiperazine | |
| S unisi.itubstituted Benzoic Acids | HATU, DIPEA | N-Acylpiperazine |
## unisi.it## 3.1.2. Oxidation Reactions leading to N-Oxides
The nitrogen atoms in the piperazine ring can be oxidized to form N-oxides. The tertiary nitrogen (N-1), being more electron-rich, is generally more susceptible to oxidation than the secondary nitrogen. Common oxidizing agents for this transformation include hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (mCPBA).
The google.comresearchgate.netformation of N-oxides can be a significant metabolic pathway for many piperazine-containing drugs. While google.com some N-oxides are inactive metabolites, others can act as prodrugs, being reduced back to the active tertiary amine in vivo. The e google.comgoogle.comxtent of N-oxidation can range from a minor side reaction to a nearly complete conversion. For e google.comxample, studies on the antipsychotic drug bifeprunox, a piperazine derivative, show that its N-oxide can be synthesized by treatment with hydrogen peroxide. Simil google.comarly, other piperazine-containing pharmaceuticals have been shown to form N-oxides, which in some cases are virtually inactive in vitro but can be converted back to the parent compound upon oral administration.
#### google.com 3.1.3. Nucleophilic Substitution Reactions
The secondary amine at the N-4 position of the piperazine ring is nucleophilic and can participate in substitution reactions. This reactivity is fundamental to the synthesis of many N-substituted piperazines. The synthesis of 1-benzylpiperazine (B3395278) itself is a classic example, where piperazine acts as a nucleophile, attacking benzyl (B1604629) chloride to displace the chloride ion.
This orgsyn.orggoogle.comdesigner-drug.com nucleophilic character allows this compound to be coupled to various electrophilic partners. For example, it can react with activated aromatic systems, like pentafluoropyridine, where the piperazine nitrogen displaces a fluorine atom. This type of reaction highlights the utility of piperazines as nucleophiles in building more complex molecular architectures.
Modifications and Derivatization of the Isobutyl Side Chain
The isobutyl group at the C-3 position of the piperazine ring is a saturated alkyl chain. As such, it is generally considered chemically inert and lacks obvious sites for facile functionalization under standard laboratory conditions. Modifications to this side chain would likely require harsh reaction conditions, such as free-radical halogenation, which could lead to non-selective reactions at other positions in the molecule, particularly the benzylic position.
While modifications of alkyl side chains are a strategy used in other contexts, such as in π-conjugated polymers to alter physical properties, direct chemical derivatization of the isobutyl group on a complex molecule like this compound is not a commonly reported synthetic strategy. Synth researchgate.netetic approaches would typically build desired functionality into this side chain from simpler precursors before the formation of the piperazine ring itself.
mdpi.com3.3. Chemical Alterations of the Benzyl Moiety
The benzyl group offers several avenues for chemical modification, including reactions on the aromatic ring and at the benzylic carbon.
Electrophilic Aromatic Substitution: The benzene (B151609) ring of the benzyl group can undergo electrophilic aromatic substitution reactions, such as Friedel-Crafts alkylation or acylation. However, the presence of the bulky piperazine substituent may influence the regioselectivity of these reactions, and the basic nitrogen atoms could interfere with the Lewis acid catalysts typically employed.
Oxidation of the Benzylic Position: The benzylic methylene (B1212753) (CH₂) group is susceptible to oxidation. Depending on the reaction conditions and the oxidant used, it can be converted to a carbonyl group (ketone). This transformation is a known reaction for various benzyl-substituted compounds.
Debenzylation: The benzyl group is often used as a protecting group for amines because it can be readily removed under relatively mild conditions. The m orgsyn.orgost common method for cleaving a benzyl group from a nitrogen atom is catalytic hydrogenolysis (e.g., using H₂ over a palladium catalyst). This reaction cleaves the C-N bond, yielding the de-benzylated piperazine and toluene. This strategy is crucial for the synthesis of 1,4-unsymmetrically disubstituted piperazines.
orgsyn.org3.4. Synthesis of Advanced Piperazine Conjugates and Hybrid Molecules
The this compound scaffold is a valuable building block for the synthesis of more complex molecules with potential biological activity. The reactive secondary amine provides a convenient handle for conjugation to other molecular fragments.
Research has demonstrated the synthesis of various benzylpiperazine derivatives as part of drug discovery efforts. For example, benzylpiperazine cores have been incorporated into molecules designed as ligands for σ₁ receptors, which are targets for treating chronic pain. In th nih.govese syntheses, the piperazine nitrogen is typically acylated or alkylated to attach the piperazine moiety to a larger molecular framework.
Another example involves the synthesis of hybrid molecules by coupling piperazine derivatives with natural products. The piperazine ring can be introduced to modify the structure of natural compounds like dehydroabietic acid or celastrol (B190767) to improve their pharmacological properties, such as anticancer activity. These nih.gov studies often find that substituents on the piperazine ring are critical for biological activity.
The nih.govtable below summarizes examples of synthetic strategies used to create complex piperazine-containing molecules.
| Parent Scaffold | Coupled Fragment/Reagent | Resulting Structure Type | Target/Application | Reference |
| Piperazine | Phenyl-valeric acid / CDI | Amide conjugate | σ Receptor Ligands | |
| D unisi.itehydroabietic acid | Piperazine derivative | Natural product-piperazine hybrid | Anticancer | |
| C nih.govelastrol | Piperazine derivative | Natural product-piperazine hybrid | Anticancer | |
| T nih.govetrahydroisoquinoline | Boc-protected piperazinyl aldehydes | Hybrid molecule with piperazine side chain | CXCR4 Antagonists |
Th nih.govese examples underscore the role of the benzylpiperazine scaffold as a versatile platform for constructing advanced molecules with tailored properties.
Spectroscopic and Advanced Analytical Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the molecular structure of a compound in solution. For (R)-1-benzyl-3-isobutylpiperazine, 1D (¹H and ¹³C) and 2D NMR experiments are used in conjunction to assign every proton and carbon atom in the molecule, confirming the specific arrangement of the benzyl (B1604629), isobutyl, and piperazine (B1678402) moieties.
The ¹H and ¹³C NMR spectra provide the foundational data for structural confirmation. The expected chemical shifts are predicted based on the known values for similar molecular fragments, such as 1-benzylpiperazine (B3395278). chemicalbook.comresearchgate.net
¹H NMR Spectroscopy: The proton NMR spectrum allows for the identification of all non-exchangeable protons. The integration of the signals corresponds to the number of protons, and the splitting patterns (multiplicity) reveal information about adjacent protons.
Interactive Table: Predicted ¹H NMR Assignments for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Aromatic (C₆H₅) | 7.20 - 7.40 | Multiplet | 5H | Protons on the phenyl ring of the benzyl group. |
| Benzylic (CH₂) | ~ 3.50 | Singlet | 2H | Methylene (B1212753) protons connecting the phenyl ring to the piperazine nitrogen. chemicalbook.com |
| Piperazine Ring | 1.80 - 3.00 | Multiplets | 7H | Protons on the piperazine ring, exhibiting complex splitting due to their diastereotopic nature and coupling with each other. |
| Isobutyl CH₂ | 1.20 - 1.40 | Multiplet | 2H | Methylene protons of the isobutyl group, adjacent to the chiral center. |
| Isobutyl CH | ~ 1.70 | Multiplet | 1H | Methine proton of the isobutyl group. |
| Isobutyl CH₃ | ~ 0.90 | Doublet | 6H | Six equivalent protons of the two methyl groups in the isobutyl substituent. |
¹³C NMR Spectroscopy: The ¹³C NMR spectrum shows distinct signals for each unique carbon atom in the molecule, providing a map of the carbon skeleton.
Interactive Table: Predicted ¹³C NMR Assignments for this compound
| Carbons | Predicted Chemical Shift (δ, ppm) | Assignment |
| Aromatic C (Quaternary) | ~ 138 | The carbon atom of the phenyl ring attached to the benzylic CH₂ group. |
| Aromatic CH | 127 - 129 | The five CH carbons of the phenyl ring. |
| Benzylic CH₂ | ~ 63 | The benzylic carbon adjacent to the piperazine nitrogen. |
| Piperazine C-2, C-5, C-6 | 45 - 60 | Carbons of the piperazine ring. The chemical shifts vary based on their position relative to the substituents. |
| Piperazine C-3 (Chiral) | ~ 58 | The chiral carbon of the piperazine ring, bonded to the isobutyl group. |
| Isobutyl CH₂ | ~ 45 | The methylene carbon of the isobutyl group. |
| Isobutyl CH | ~ 25 | The methine carbon of the isobutyl group. |
| Isobutyl CH₃ | ~ 22 | The two equivalent methyl carbons of the isobutyl group. |
To unambiguously confirm the connectivity, two-dimensional (2D) NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. It would show correlations between adjacent protons within the piperazine ring and within the isobutyl group, confirming these structural fragments.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It is used to definitively assign the signals in the ¹H and ¹³C spectra to specific C-H units.
Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass. The molecular formula of this compound is C₁₅H₂₄N₂, which corresponds to a precise monoisotopic mass of 232.19395 Da. uni.lu An experimental HRMS measurement that matches this theoretical value to within a few parts per million (ppm) provides unequivocal confirmation of the compound's elemental composition.
The fragmentation of benzylpiperazine derivatives under mass spectrometry typically involves the cleavage of the benzyl group. researchgate.netresearchgate.net The most prominent peak in the mass spectrum is often the tropylium (B1234903) ion, which is a stable aromatic cation.
Interactive Table: Predicted Mass Spectrometry Fragments for this compound
| m/z (mass-to-charge ratio) | Ion Formula | Identity |
| 232.19 | [C₁₅H₂₄N₂]⁺ | Molecular Ion (M⁺) |
| 175.15 | [C₁₁H₁₉N₂]⁺ | Fragment from loss of isobutyl group ([M-C₄H₉]⁺) |
| 91.05 | [C₇H₇]⁺ | Tropylium ion from cleavage of the benzyl group (Base Peak). nih.gov |
Chiral Chromatography for Enantiomeric Purity and Separation
Since this compound is a chiral compound, it is essential to determine its enantiomeric purity. This is achieved using chiral chromatography, which can separate the (R) and (S) enantiomers.
High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the standard method for separating enantiomers. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are particularly effective for resolving chiral amines and N-heterocycles. jocpr.comunl.pt To determine the enantiomeric excess (e.e.) of a sample of this compound, it would be analyzed by chiral HPLC. The (R)- and (S)-enantiomers would interact differently with the chiral stationary phase, resulting in different retention times and allowing for their separation and quantification.
Interactive Table: Exemplar Chiral HPLC Method for Enantiomeric Purity Analysis
| Parameter | Condition | Purpose |
| Column | Chiralpak® AD-H or similar polysaccharide-based CSP | Provides the chiral environment necessary for separation. unl.pt |
| Mobile Phase | Hexane/Isopropanol (B130326) (e.g., 90:10 v/v) + 0.1% Diethylamine | The solvent system that carries the sample through the column. The basic additive (diethylamine) improves peak shape for amine compounds. |
| Flow Rate | 1.0 mL/min | Controls the speed of the separation. |
| Detection | UV at 254 nm | The benzyl group contains a chromophore that absorbs UV light, allowing for detection of the compound as it elutes from the column. |
| Expected Outcome | Two separate peaks corresponding to the (R)- and (S)-enantiomers with distinct retention times. | The area under each peak is used to calculate the enantiomeric excess of the sample. |
Supercritical Fluid Chromatography (SFC)
Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the analysis and purification of chiral compounds, offering significant advantages over traditional high-performance liquid chromatography (HPLC) in terms of speed, efficiency, and environmental friendliness. youtube.comresearchgate.net The use of supercritical carbon dioxide as the primary mobile phase component, often with a small percentage of a polar organic modifier like methanol (B129727), leads to low viscosity and high diffusivity, enabling faster separations and higher throughput. youtube.comchromedia.org
In the context of analyzing this compound and its enantiomer, SFC is the preferred method for chiral separation. chromedia.org The development of an effective SFC method typically involves a screening process to identify the optimal chiral stationary phase (CSP) and mobile phase composition. chromedia.orgshimadzu.com This screening is crucial as the separation of enantiomers is highly dependent on the specific interactions between the analyte and the chiral selector on the column. shimadzu.com
A common strategy for the chiral separation of compounds like this compound involves screening a set of polysaccharide-based CSPs, such as those derived from amylose or cellulose, with various alcohol modifiers. chromedia.org For instance, a screening process might employ columns like Chiralpak® AD, Chiralcel® OD, and Chiralpak® IC, testing them with different modifiers such as methanol, ethanol, and isopropanol in the mobile phase. chromedia.org The selection of the appropriate CSP and modifier is critical to achieving baseline separation of the enantiomers.
In cases where achiral impurities are present in the sample, SFC allows for the coupling of achiral and chiral columns to achieve both chemical and chiral purity in a single chromatographic run. americanpharmaceuticalreview.com This approach can significantly streamline the purification process of complex reaction mixtures. americanpharmaceuticalreview.com
Table 1: Illustrative SFC Method Screening Parameters for Chiral Separation
| Parameter | Conditions |
|---|---|
| Columns (CSPs) | Amylose-based (e.g., Chiralpak® IA, AD), Cellulose-based (e.g., Chiralcel® OD, OJ) |
| Mobile Phase | Supercritical CO₂ with a polar modifier (e.g., Methanol, Ethanol, Isopropanol) |
| Modifier Gradient | 5% to 50% over a short time (e.g., 5-10 minutes) for initial screening |
| Flow Rate | 2-4 mL/min |
| Back Pressure | 100-150 bar |
| Temperature | 35-40 °C |
| Detection | UV at a wavelength where the compound absorbs (e.g., 210 nm, 254 nm) |
Computational and Theoretical Studies of R 1 Benzyl 3 Isobutylpiperazine
Molecular Modeling and Docking Simulations for Ligand-Target Interactions
Molecular modeling and docking simulations are fundamental in drug discovery for elucidating how a ligand, such as (R)-1-benzyl-3-isobutylpiperazine, might interact with a biological target. These techniques predict the preferred orientation of a molecule within a receptor's binding site and estimate the strength of the interaction.
Molecular docking simulations are employed to predict the binding pose and affinity of ligands to their target receptors. For piperazine (B1678402) derivatives, the sigma-1 receptor (S1R) is a significant target due to its role in various neurological and psychiatric disorders. nih.gov Computational studies on piperazine-based compounds have successfully identified potent S1R ligands and deciphered their binding modes. nih.gov
In a typical docking study, the three-dimensional structure of the target receptor, often obtained from X-ray crystallography, is used to create a binding pocket. The ligand, this compound, is then computationally placed into this pocket in various conformations and orientations. A scoring function calculates the binding energy for each pose, with the lowest energy pose representing the most probable binding mode.
Key interactions governing the binding of piperazine derivatives to receptors like S1R often involve hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors, while the benzyl (B1604629) and isobutyl groups can form hydrophobic and van der Waals interactions with nonpolar amino acid residues in the binding pocket. Studies on related N-benzylpiperazine derivatives have identified structural features that optimize affinity for the sigma-1 receptor. researchgate.net For instance, research has revealed that specific substitutions on the benzyl group can significantly influence binding affinity (Ki). researchgate.net
Table 1: Binding Affinities of Selected Piperazine Derivatives for Sigma-1 Receptor This table presents data for analogous compounds to illustrate the concept of binding affinity prediction.
| Compound | Modification | Ki (nM) for σ1 Receptor | Selectivity (σ2/σ1) |
|---|---|---|---|
| Compound 13 | 4'-methoxybenzyl | 2.7 | 38 |
| Compound 30 | 4'-(2''-fluoroethoxy)benzyl | 2.6 | 187 |
| Haloperidol | Reference Compound | 2.5 | N/A |
Source: Adapted from studies on N-benzylpiperazine derivatives. nih.govresearchgate.net
The piperazine ring is not planar and typically exists in a chair conformation to minimize steric strain. However, the presence of substituents and the nature of the nitrogen functionalization introduce complex conformational behaviors. nih.gov NMR-based studies on N-acylated piperazines reveal that these molecules exist as a mixture of conformers at room temperature. nih.gov This complexity arises from two main conformational phenomena: the chair-boat interconversion of the piperazine ring and the restricted rotation around the C-N amide bond (if present). nih.gov
For this compound, which has a secondary amine and a tertiary amine, the primary conformational flexibility comes from the ring inversion process. The two chair conformations can interconvert, and the substituents (benzyl and isobutyl groups) can occupy either axial or equatorial positions. The energetically preferred conformation is typically the one where the bulky substituents occupy the equatorial positions to minimize 1,3-diaxial interactions.
Temperature-dependent NMR spectroscopy is a key technique for studying these dynamics. By analyzing the coalescence of NMR signals as the temperature is raised, the energy barriers for these conformational changes can be calculated. nih.gov
Table 2: Representative Activation Energy Barriers for Conformational Changes in Piperazine Derivatives This table presents data for analogous compounds to illustrate the concept of conformational analysis.
| Process | Compound Type | Activation Energy (ΔG‡) (kJ mol−1) |
|---|---|---|
| Amide Bond Rotation | N-Benzoylpiperazines | 60 - 80 |
Source: Adapted from NMR studies on N-benzoylated piperazines. nih.gov
Understanding the conformational landscape of this compound is critical, as only specific conformers may be able to bind effectively to a target receptor. The energy barrier to ring inversion influences the rate at which the molecule can adopt its bioactive conformation.
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Properties
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide deep insights into the electronic structure of a molecule. These calculations can determine properties like orbital energies, charge distribution, and molecular reactivity, which are essential for understanding its behavior at a molecular level. epstem.net
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. nih.gov
A small HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity and biological activity, as it requires less energy to be excited. nih.gov DFT calculations, often using the B3LYP functional with a basis set like 6-31G+(d,p), can accurately predict these orbital energies. nih.gov
Table 3: Illustrative Frontier Molecular Orbital Energies for a Related Schiff Base Compound
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -0.26751 |
| LUMO | -0.18094 |
| HOMO-LUMO Gap (ΔE) | -0.08657 |
Source: Adapted from DFT calculations on a benzyl-containing Schiff base. nih.gov
For this compound, the HOMO is likely to be localized around the electron-rich regions, such as the nitrogen atoms and the π-system of the benzyl group. The LUMO would be distributed over the electron-deficient areas. The calculated energy gap would provide a quantitative measure of its kinetic stability and chemical reactivity.
A Molecular Electrostatic Potential (MEP) map is a visualization that shows the charge distribution of a molecule. uni-muenchen.de It is calculated by determining the electrostatic force exerted by the molecule's nuclei and electrons on a positive test charge at various points on the electron density surface. uni-muenchen.de MEP maps are invaluable for predicting how a molecule will interact with other molecules, particularly in identifying sites for electrophilic and nucleophilic attack. scispace.comchemrxiv.org
The MEP is typically color-coded:
Red: Regions of most negative electrostatic potential, rich in electrons, indicating sites prone to electrophilic attack.
Blue: Regions of most positive electrostatic potential, electron-poor, indicating sites for nucleophilic attack.
Green/Yellow: Regions of neutral or intermediate potential.
For this compound, an MEP map would be expected to show a strong negative potential (red) around the two nitrogen atoms of the piperazine ring, reflecting their lone pairs of electrons and their capacity to act as proton acceptors or hydrogen bond acceptors. researchgate.net The hydrogen atoms attached to carbons would show regions of positive potential (blue). The benzyl ring would exhibit a mixed potential, with negative potential above and below the plane of the ring due to the π-electrons. This information is crucial for understanding its intermolecular interactions and receptor binding. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying key molecular descriptors that influence activity, QSAR models can predict the activity of new, unsynthesized compounds and guide the design of more potent molecules. nih.gov
For a class of compounds like piperazine derivatives, a QSAR study would involve several steps:
Data Set Collection: A set of piperazine analogues with experimentally measured biological activity (e.g., IC50 or Ki values) is compiled.
Descriptor Calculation: A wide range of molecular descriptors is calculated for each molecule. These can be constitutional, topological, geometric, electrostatic, or quantum chemical in nature.
Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to create a model that correlates a subset of these descriptors with the observed biological activity. nih.gov
Model Validation: The model's predictive power is rigorously tested using statistical metrics like the squared correlation coefficient (R²), cross-validated R² (Q²), and external validation on a test set of compounds. nih.govmdpi.com
A study on aryl alkanol piperazine derivatives identified several descriptors that influence their activity as serotonin (B10506) and noradrenaline reuptake inhibitors. nih.gov
Table 4: Examples of Descriptors Used in QSAR Models for Piperazine Derivatives
| Descriptor Type | Descriptor Example | Potential Influence |
|---|---|---|
| Electronic | HOMO energy | Relates to the molecule's ability to donate electrons in charge-transfer interactions. |
| Electrostatic | Dipole moment (Dipole-mag) | Influences long-range electrostatic interactions with the receptor. |
| Topological | S_sssCH (Sum of E-state indices for -CH3 groups) | Encodes information about the presence and electronic environment of methyl groups. |
| Steric/Shape | Shadow-XZ (Molecular shadow area) | Describes the shape and bulk of the molecule, which is critical for steric fit. |
Source: Adapted from QSAR studies on aryl alkanol piperazines. nih.gov
A QSAR model applicable to this compound could be used to predict its potential activity at various targets by calculating its specific molecular descriptors and inputting them into the validated QSAR equation. This approach provides a rational basis for prioritizing its synthesis and biological evaluation.
Development of Predictive Models for Biological Activity
The development of predictive models for the biological activity of compounds like this compound is rooted in the principles of Quantitative Structure-Activity Relationship (QSAR). QSAR models are mathematical representations that correlate the structural or property-based features of a series of molecules with their biological activities. For piperazine and its derivatives, which have shown a wide range of biological activities including as anticancer agents and targeting neurological disorders, QSAR is a valuable tool in drug discovery. researchgate.netnih.govnih.gov
The process of creating a robust QSAR model for piperazine derivatives typically begins with the compilation of a dataset of molecules with known biological activities, such as their half-maximal inhibitory concentration (IC50) or binding affinity (Ki). researchgate.netnih.gov For instance, in a study on piperazine and keto-piperazine derivatives as renin inhibitors, the IC50 values were used as the dependent variable in the QSAR model.
The next step involves the calculation of molecular descriptors for each compound in the dataset. These descriptors can be categorized into several types:
1D descriptors: These are based on the molecular formula and include attributes like molecular weight and atom counts.
2D descriptors: These are derived from the 2D representation of the molecule and encompass constitutional, topological, and connectivity indices.
3D descriptors: These are calculated from the 3D conformation of the molecule and include steric and electronic parameters.
Software such as Dragon is often employed to calculate a large number of these descriptors. The selection of the most relevant descriptors is a critical step, often achieved through statistical methods like multiple linear regression (MLR) to build the QSAR model.
A key aspect of developing a reliable QSAR model is its validation. This is typically performed using both internal and external validation techniques. Internal validation methods, such as leave-one-out cross-validation, assess the model's robustness, while external validation, using a separate test set of molecules, evaluates its predictive power. A successful QSAR model is characterized by high values for the coefficient of determination (R²), the cross-validated coefficient of determination (Q²), and the predictive R² (R²pred). For example, a robust QSAR model for piperazine-based renin inhibitors demonstrated an R² of 0.846, a Q² of 0.818, and an R²pred of 0.821.
The insights gained from such QSAR models can guide the design of new, more potent derivatives of this compound by identifying the key structural features that influence biological activity.
Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide detailed insights into its conformational stability and how it interacts with biological targets at an atomic level.
The conformational flexibility of the piperazine ring is a crucial factor in its biological activity. The piperazine ring typically adopts a chair conformation, but boat and twist-boat conformations are also possible. nih.govnih.gov The presence of substituents, such as the benzyl and isobutyl groups in this compound, can significantly influence the preferred conformation and the energy barrier for ring inversion. rsc.orgrsc.org MD simulations can explore the conformational landscape of the molecule, identifying the most stable conformations and the transitions between them. This is critical as the specific conformation of the molecule can dictate how it binds to a receptor or enzyme. For some 2-substituted piperazines, the axial conformation has been found to be preferred and is important for their activity as α7 nicotinic acetylcholine (B1216132) receptor agonists. nih.gov
When studying the interaction of this compound with a biological target, such as a receptor or enzyme, MD simulations can elucidate the dynamics of the binding process. These simulations are often initiated from a docked pose of the ligand in the binding site of the protein, which can be obtained from molecular docking studies. The simulations are then run for a sufficient duration, typically nanoseconds to microseconds, to observe the stability of the binding pose and the key interactions that maintain the ligand-protein complex.
The analysis of MD trajectories can reveal:
The stability of the ligand within the binding pocket.
The specific amino acid residues involved in the interaction.
The role of water molecules in mediating the interaction.
The conformational changes in both the ligand and the protein upon binding.
Force fields like AMBER or CHARMM are commonly used to describe the interatomic forces in the system. nih.govmanchester.ac.uk The choice of the force field and the inclusion of an explicit solvent model, such as TIP3P water, are important for accurately mimicking physiological conditions. nih.govmanchester.ac.uk Studies on other piperazine derivatives have successfully used MD simulations to understand their mechanism of action and to rationalize their structure-activity relationships. nih.govresearchgate.net For example, MD simulations of isoxazole-piperazine derivatives as anticancer agents helped to confirm the stability of the compounds in the active site of the target protein. researchgate.net
By applying these computational techniques to this compound, researchers can gain a deeper understanding of its conformational preferences and its dynamic interactions with biological macromolecules, which is invaluable for the rational design of more effective therapeutic agents.
Structure Activity Relationship Sar Studies of R 1 Benzyl 3 Isobutylpiperazine and Its Derivatives
The piperazine (B1678402) scaffold is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological profiles. rsc.orgnih.gov Its unique physicochemical properties, including the ability to improve solubility and bioavailability, make it a versatile building block in drug design. nih.govmdpi.com This article explores the structure-activity relationships (SAR) of (R)-1-benzyl-3-isobutylpiperazine and its derivatives, focusing on how molecular modifications influence their biological activities.
Pharmacological Profiles and Biological Activity in Research Models Excluding Clinical Human Trials
Enzyme Modulation and Inhibition Studies
Modulation of Acetyl-CoA Carboxylases (ACCs)
Acetyl-CoA carboxylases (ACCs) are crucial enzymes in the metabolism of fatty acids. wikipedia.orgijrrjournal.com They catalyze the formation of malonyl-CoA, a key step in fatty acid synthesis. wikipedia.org As such, ACCs are considered therapeutic targets for various diseases. wikipedia.org
A review of existing research did not yield studies specifically investigating the modulation of Acetyl-CoA Carboxylases by (R)-1-benzyl-3-isobutylpiperazine.
Inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1)
Indoleamine 2,3-dioxygenase 1 (IDO1) is a rate-limiting enzyme that plays a role in tryptophan metabolism and is a target in immunotherapy, particularly for cancer. nih.govnih.gov Inhibition of IDO1 can prevent the breakdown of tryptophan into kynurenine, which is implicated in creating an immunosuppressive tumor microenvironment. nih.govrxlist.com
There is no specific research available in the searched scientific literature that details the inhibition of Indoleamine 2,3-dioxygenase 1 by this compound.
Receptor Interaction and Antagonism/Agonism in Cellular Assays
Neuropeptide S Receptor (NPSR) Antagonism in in vitro and in vivo (non-human) Models
The Neuropeptide S (NPS) system is involved in a variety of central nervous system functions, and its receptor (NPSR) is a target for treating conditions like anxiety and substance abuse disorders. nih.govacs.org Research has focused on developing NPSR antagonists, with compounds based on an oxazolo[3,4-a]pyrazine core, such as SHA-68, being identified as potent antagonists. nih.gov
While these studies explore related heterocyclic structures, there is no direct evidence in the reviewed literature demonstrating that this compound acts as a Neuropeptide S Receptor antagonist. The core structure of the most-studied antagonists differs from the simple piperazine (B1678402) ring of the subject compound. nih.govacs.org
Potential Serotonin (B10506) Reuptake Inhibition
The piperazine moiety is a common feature in compounds that interact with neurotransmitter systems. ijrrjournal.comresearchgate.net The parent compound, 1-Benzylpiperazine (B3395278) (BZP), has been shown in animal studies to stimulate the release and inhibit the reuptake of serotonin, as well as dopamine (B1211576) and noradrenaline. europa.euecddrepository.org Its mechanism includes actions on the serotonin reuptake transporter, leading to increased extracellular serotonin levels. wikipedia.org This activity is a hallmark of many antidepressant medications. researchgate.net
While the general class of benzylpiperazines exhibits this activity, specific experimental data quantifying the serotonin reuptake inhibition for this compound was not found. The table below summarizes findings for the related compound, 1-Benzylpiperazine (BZP).
Table 1: Neurotransmitter Transporter Activity of 1-Benzylpiperazine (BZP)
| Compound | Transporter | Action | Potency (EC₅₀) |
|---|---|---|---|
| 1-Benzylpiperazine (BZP) | Dopamine (DAT) | Release | 175 nM |
| Norepinephrine (B1679862) (NET) | Release | 62 nM | |
| Serotonin (SERT) | Release | 6050 nM |
Data from a study cited in Wikipedia's entry on Benzylpiperazine, suggesting BZP has amphetamine-like actions with a notable effect on norepinephrine and dopamine transporters and a much lower potency for the serotonin transporter. wikipedia.org
Emerging Research Directions and Future Perspectives for R 1 Benzyl 3 Isobutylpiperazine
Development as Chemical Probes for Biological Pathway Elucidation
Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein, to study its function within a cellular context or a living organism. The development of such probes is crucial for elucidating complex biological pathways and validating new drug targets. nih.gov Piperazine (B1678402) derivatives, due to their conformational flexibility and ability to engage in various intermolecular interactions, are excellent candidates for probe development. researchgate.net
(R)-1-benzyl-3-isobutylpiperazine possesses distinct structural features that make it an attractive starting point for a chemical probe.
Chiral Core: The (R)-configuration at the 3-position provides stereochemical specificity, which is critical for selective interaction with chiral biological targets like enzyme active sites or receptor binding pockets. nih.gov
Substituent Diversity: The N-benzyl group can engage in π-π stacking or hydrophobic interactions, while the C-isobutyl group provides a distinct hydrophobic element. These groups can be systematically modified to optimize binding affinity and selectivity for a target protein.
Reactive Handle: The secondary amine within the piperazine ring offers a site for conjugation to reporter tags (e.g., fluorophores, biotin) or photoreactive groups, which are essential functionalities for a chemical probe used in pull-down assays or activity-based protein profiling.
While specific research on this compound as a chemical probe is not yet prominent, its scaffold is analogous to those found in compounds targeting a range of receptors, including serotonergic, histamine (B1213489), and sigma receptors. acs.orgnih.govnih.gov A research program could therefore focus on synthesizing a library of analogues to screen against panels of G-protein coupled receptors (GPCRs) or ion channels, aiming to identify a potent and selective interaction that could be developed for pathway elucidation.
Table 1: Potential Modifications of this compound for Chemical Probe Development
| Moiety to Modify | Position | Example Modifications | Desired Outcome |
| Benzyl (B1604629) Group | N1 | Introduction of electron-donating/withdrawing groups (e.g., -OCH₃, -CF₃) | Modulate binding affinity and electronics |
| Benzyl Group | N1 | Replacement with other aromatic or heteroaromatic rings | Explore different binding pocket geometries |
| Isobutyl Group | C3 | Variation of alkyl chain length and branching | Fine-tune hydrophobic interactions |
| Piperazine Ring | N4 | Addition of photoreactive groups (e.g., benzophenone, diazirine) | Enable covalent cross-linking to target protein |
| Piperazine Ring | N4 | Conjugation to reporter tags (e.g., fluorescein, rhodamine) | Allow for visualization and detection in assays |
Integration with High-Throughput Screening for Novel Modulators
High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of vast libraries of chemical compounds to identify "hits" that modulate a specific biological target. nih.gov The success of an HTS campaign is heavily dependent on the quality and chemical diversity of the compound library.
Given the proven biological relevance of the piperazine scaffold, derivatives like this compound are valuable components of screening libraries. nih.govmdpi.com Its integration into HTS workflows can be envisioned in two main ways:
As a Core Scaffold: The compound can serve as the foundational structure for creating a focused library through combinatorial chemistry. By systematically altering the substituents at the N1 and C3 positions, a diverse set of molecules can be generated around the chiral piperazine core. This library would then be screened to identify structure-activity relationships (SAR) for a given target. researchgate.net For instance, HTS has been successfully used to find small-molecule modulators for challenging targets like ion channels and enzymes involved in post-translational modifications. nih.govmdpi.com
As an Individual Compound: Within a larger, more diverse screening collection, this compound itself could emerge as a hit. Its specific combination of chirality and functional groups might provide the ideal conformation to bind to a previously "undruggable" target. If identified as a hit, the compound would become the starting point for a hit-to-lead optimization campaign.
The challenge in HTS is often the high rate of false positives. nih.gov However, the well-defined structure of this compound and its derivatives allows for rapid follow-up and validation through techniques like resynthesis, purity analysis, and initial SAR studies to confirm activity.
Table 2: Hypothetical High-Throughput Screening Cascade for a Library Based on this compound
| Phase | Activity | Purpose | Example Assay |
| Primary Screen | Initial screening of the entire library at a single concentration. | Identify initial "hits" that show activity against the target. | Fluorescence polarization assay to detect binding. mdpi.com |
| Dose-Response | Re-testing of primary hits at multiple concentrations. | Confirm activity and determine potency (e.g., IC₅₀ or EC₅₀). | Quantitative HTS (qHTS) with a titration series. nih.gov |
| Orthogonal Screen | Testing active compounds in a different assay format. | Eliminate false positives that are artifacts of the primary assay technology. | Cell-based functional assay measuring downstream signaling. |
| Selectivity Screen | Testing confirmed hits against related off-targets. | Determine the specificity of the compound for the intended target. | Panel screening against other receptors or enzymes of the same family. |
| Hit Validation | Resynthesis of the pure compound and re-testing. | Confirm that the observed activity is due to the compound itself and not an impurity. | Full characterization and re-testing in dose-response and orthogonal assays. |
Exploration in Advanced Materials Science as Building Blocks
While piperazines are best known for their pharmaceutical applications, recent research has highlighted their potential as building blocks for advanced functional materials. researchgate.net One of the most exciting areas is the development of materials exhibiting Aggregation-Induced Emission (AIE). AIE is a photophysical phenomenon where non-emissive molecules are induced to emit light intensely upon aggregation in a poor solvent or in the solid state. This property is highly desirable for applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging. researchgate.netrsc.org
Research has shown that piperazine derivatives can be used to construct AIE-active molecules (AIEgens). researchgate.net The mechanism often involves the restriction of intramolecular motions, such as twisted intramolecular charge transfer (TICT), in the aggregated state, which closes non-radiative decay channels and enhances fluorescence emission.
The structure of this compound offers intriguing possibilities for designing novel AIEgens:
Conformational Locking: The bulky isobutyl and benzyl groups, combined with the inherent chair/boat conformations of the piperazine ring, can influence how the molecules pack in the solid state. This packing can restrict intramolecular rotations, a key requirement for AIE.
Chirality-Induced Properties: The use of a single enantiomer, this compound, could lead to the formation of chiral supramolecular assemblies. Such assemblies can exhibit circularly polarized luminescence (CPL), a highly sought-after property for applications in 3D displays, optical data storage, and as probes for chiral molecular recognition.
Tunable Electronics: The benzyl group can be functionalized with various electron-donating or electron-withdrawing substituents to precisely tune the electronic properties and, consequently, the emission color and quantum yield of the resulting AIEgen. researchgate.net
Challenges and Opportunities in Chiral Piperazine Derivative Research
The exploration of this compound and related chiral derivatives is not without its difficulties, but these challenges are matched by significant opportunities.
Challenges:
Asymmetric Synthesis: The synthesis of enantiomerically pure piperazines remains a significant challenge. nih.govrsc.org While methods starting from chiral amino acids or employing chiral auxiliaries exist, they can be multi-step and costly. Developing more efficient and scalable asymmetric synthetic routes is crucial for making these building blocks more accessible. nih.govrsc.org
C-H Functionalization: Directly modifying the C-H bonds of the piperazine ring to introduce further complexity is difficult. nih.gov Applying successful methods from other saturated heterocycles to piperazines has proven challenging, limiting the ease of structural diversification. nih.gov
Scaffold Promiscuity: The "privileged" nature of the piperazine scaffold means it can bind to multiple biological targets. researchgate.net While this can be an opportunity for developing polypharmacology, it presents a challenge when high selectivity for a single target is desired, requiring extensive screening to rule out off-target effects.
Opportunities:
Untapped Chemical Space: Despite the prevalence of piperazines in approved drugs, the chemical space of chiral, multi-substituted derivatives is far from fully explored. There is immense opportunity to synthesize novel compounds with unique biological activities or material properties. nih.gov
Dual-Acting Agents: The ability of the piperazine core to interact with multiple targets can be harnessed to design single molecules that modulate two different biological pathways. nih.gov For example, compounds with dual activity as histamine H3 and sigma-1 receptor antagonists have been developed from piperazine scaffolds, offering potential new avenues for pain therapy. acs.orgnih.gov
Beyond Pharmaceuticals: As highlighted by the potential in AIE materials, the applications for chiral piperazines extend beyond medicine. researchgate.net Their unique conformational and electronic properties could be exploited in catalysis, chiral recognition, and the development of other functional organic materials. The development of new drugs increasingly relies on chiral building blocks to optimize interactions with biological targets. enamine.net
Q & A
Basic: What are the optimal reaction conditions for synthesizing (R)-1-benzyl-3-isobutylpiperazine with high yield?
Methodological Answer:
The synthesis typically involves iridium-catalyzed amination under standard conditions (50°C in DMF) using allylic acetates and benzyl piperazine derivatives. Purification via flash column chromatography (e.g., silica gel with heptane:isopropyl acetate gradients) yields the compound in ~60% efficiency. Key steps include inert atmosphere handling and monitoring reaction progress via TLC (Rf = 0.42 in heptane:isopropyl acetate 1:1) .
Advanced: How can enantioselectivity be maximized during synthesis, and what analytical methods confirm enantiomeric excess (ee)?
Methodological Answer:
Enantioselectivity is achieved using chiral Ir catalysts, with stereochemical control verified via supercritical fluid chromatography (SFC). For example, SFC analysis of related piperazine derivatives confirmed ee values up to 94%. Optical rotation measurements ([α]D) and chiral stationary phases in HPLC further validate enantiopurity .
Basic: What spectroscopic techniques confirm the structure and purity of this compound?
Methodological Answer:
- 1H/13C NMR : Assigns proton and carbon environments (e.g., benzyl and isobutyl groups).
- HRMS (ESI) : Confirms molecular weight (e.g., [M+H]+ ion).
- FTIR : Identifies functional groups (e.g., C=O stretch from carbamate protecting groups).
- TLC : Monitors reaction progress and purity .
Advanced: How does the benzyl group influence reactivity in further functionalization?
Methodological Answer:
The benzyl group acts as a temporary protecting group, enabling selective modifications at the piperazine nitrogen. For example, it can be removed via hydrogenolysis to expose the secondary amine for subsequent alkylation or acylation. This strategy is critical in peptide synthesis and drug analog development .
Basic: What purification methods are effective post-synthesis?
Methodological Answer:
Flash column chromatography (silica gel, heptane:ethyl acetate gradients) is standard for lab-scale purification. For larger scales, alternatives like centrifugal partition chromatography or recrystallization may improve efficiency. Purity is confirmed via HPLC (>95%) .
Advanced: What strategies mitigate racemization during synthesis?
Methodological Answer:
Racemization is minimized by avoiding high temperatures and acidic/basic conditions. Steric hindrance from the isobutyl group enhances configurational stability. Post-synthesis, SFC and polarimetry ([α]D) ensure retention of the (R)-configuration .
Basic: How to assess purity and potential impurities?
Methodological Answer:
- HPLC : Quantifies purity using reverse-phase columns (e.g., C18).
- NMR : Detects residual solvents or byproducts (e.g., unreacted starting materials).
- TLC : Screens for major impurities during synthesis .
Advanced: What computational approaches support structure-activity relationship (SAR) studies?
Methodological Answer:
Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to target receptors, such as kinase or GPCR models. Density functional theory (DFT) calculations predict electronic properties influencing reactivity. MD simulations assess conformational stability in biological environments .
Basic: What solvents are optimal for reactions involving this compound?
Methodological Answer:
- Polar aprotic solvents : DMF or DCM for amination reactions.
- Ethyl acetate/hexane : For extraction and chromatography.
- Methanol : For optical rotation measurements .
Advanced: How to reconcile yield variations in reported syntheses?
Methodological Answer:
Yield discrepancies arise from catalyst loading, solvent purity, or side reactions (e.g., over-alkylation). Systematic optimization using design of experiments (DoE) can identify critical parameters. Comparative studies show that Ir catalyst recycling improves consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
